REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]2[C:24]3[C:19](=[N:20][CH:21]=[CH:22][CH:23]=3)[N:18]([Si:25]([CH:32]([CH3:34])[CH3:33])([CH:29]([CH3:31])[CH3:30])[CH:26]([CH3:28])[CH3:27])[CH:17]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>[OH-].[Pd+2].[OH-].CO>[CH:32]([Si:25]([CH:26]([CH3:28])[CH3:27])([CH:29]([CH3:31])[CH3:30])[N:18]1[C:19]2=[N:20][CH:21]=[CH:22][CH:23]=[C:24]2[C:16]([CH2:15][C:12]2[CH:11]=[CH:10][C:9]([NH2:8])=[CH:14][CH:13]=2)=[CH:17]1)([CH3:33])[CH3:34] |f:2.3.4|
|
Name
|
Benzyl-[4-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-phenyl]-amine
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=CC=C(C=C1)CC1=CN(C2=NC=CC=C21)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
gave the compound (113, 154 mg, 91%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)[Si](N1C=C(C=2C1=NC=CC2)CC2=CC=C(C=C2)N)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |